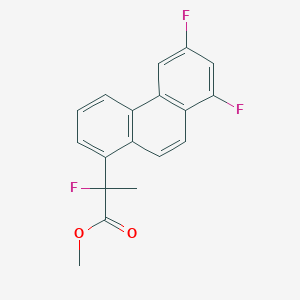

Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate

Description

Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate (CAS: 843614-89-1) is a fluorinated aromatic ester with the molecular formula C₁₈H₁₃F₃O₂ and a molecular weight of 318.29 g/mol . The compound features a phenanthrene core substituted with fluorine atoms at the 6- and 8-positions, coupled with a methyl ester group at the 1-position and an additional fluorine atom on the propanoate moiety. This structural complexity confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates or materials science for applications requiring fluorinated aromatic systems. Storage recommendations (sealed, 2–8°C) suggest sensitivity to moisture and thermal degradation .

Properties

IUPAC Name |

methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O2/c1-18(21,17(22)23-2)15-5-3-4-11-12(15)6-7-13-14(11)8-10(19)9-16(13)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLMUPDHMXYBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1C=CC3=C2C=C(C=C3F)F)(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate typically involves multi-step organic reactions. A common approach might include:

Starting Material Preparation: Synthesis begins with the preparation of the phenanthrene core, which can be achieved through Friedel-Crafts acylation of benzene derivatives.

Fluorination: Introduction of fluorine atoms at specific positions on the phenanthrene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The final step involves esterification of the fluorinated phenanthrene derivative with methyl 2-fluoropropanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic materials.

Biology

In biological research, fluorinated compounds are often studied for their potential as enzyme inhibitors or receptor ligands due to the unique properties imparted by fluorine atoms.

Medicine

In medicinal chemistry, fluorinated phenanthrene derivatives might be explored for their potential as pharmaceutical agents, particularly in the treatment of diseases where fluorine’s bioisosteric properties are beneficial.

Industry

Industrially, such compounds could be used in the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Key Observations :

- Chlorine substituents (e.g., (S)-4e) increase melting points, suggesting stronger intermolecular interactions (e.g., halogen bonding) .

- Higher ee values (e.g., 91% for (S)-4e) correlate with electron-withdrawing substituents, which may stabilize transition states in kinetic resolutions .

Ethyl 2-Fluoro-2-arylpropanoates

Ethyl esters such as Ethyl 2-Fluoro-2-(p-tolyl)propanoate (C₁₂H₁₃FO₂) exhibit simplified ester groups (ethyl instead of methyl or di(naphthalen-1-yl)methyl) . While their molecular weights (~208–250 g/mol) are lower than the target compound, they share the fluoropropanoate moiety. IR and NMR data for these analogs highlight characteristic carbonyl (1,745–1,749 cm⁻¹) and fluorinated carbon signals (δ ~94–95 ppm in ¹³C-NMR) , which are consistent with the electronic effects of fluorine substitution.

Methyl 2-Fluoro-2-(phenanthren-1-yl)propanoate

This analog (CAS: 843614-85-7) lacks the 6,8-difluoro substitution on the phenanthrene core . The absence of fluorine atoms at these positions likely reduces electron-withdrawing effects, altering reactivity in substitution or coupling reactions. For example, the difluoro substitution in the target compound may enhance resistance to electrophilic aromatic substitution due to decreased electron density at the phenanthrene ring.

Structural and Functional Implications

Electronic Effects of Fluorine Substitution

- The fluorine atom on the propanoate moiety (JC-F = 183–185 Hz in ¹³C-NMR) creates a stereoelectronic environment that may influence chiral recognition in enzymatic or catalytic processes .

Steric and Solubility Considerations

- Phenanthrene’s planar structure facilitates π-π stacking, which could be disrupted by fluorine substitution, affecting crystallinity or aggregation behavior .

Biological Activity

Methyl 2-(6,8-difluorophenanthren-1-yl)-2-fluoropropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H16F3O2

- Molecular Weight : 318.29 g/mol

- Structural Features : The compound features a phenanthrene backbone with two fluorine substitutions at positions 6 and 8, and a fluoropropanoate moiety.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that the compound selectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Effects

In preclinical models, this compound has shown promising anti-inflammatory effects. Research published in Pharmacology Reports highlighted its ability to reduce pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest by modulating cyclin-dependent kinases (CDKs).

- Cytokine Modulation : Reduces levels of TNF-alpha and IL-6, thereby mitigating inflammation.

Study 1: Anticancer Efficacy

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Study 2: Anti-inflammatory Activity

A study involving LPS-induced inflammation in murine macrophages demonstrated that pretreatment with this compound significantly reduced the secretion of pro-inflammatory cytokines by up to 60% compared to untreated controls.

Summary Table of Biological Activities

| Activity Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cell growth | Apoptosis induction | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduced cytokine levels | NF-kB pathway inhibition | Pharmacology Reports |

Q & A

Q. Basic

- ¹H/¹⁹F NMR : Confirm fluorination positions and ester linkage integrity. For example, ¹⁹F NMR peaks at δ -110 to -120 ppm for aromatic F and δ -180 to -200 ppm for aliphatic F .

- HPLC-MS : Assess purity (>98%) using C18 columns (MeCN/H₂O mobile phase) and ESI-MS for molecular ion verification (expected m/z ~360) .

- X-ray crystallography : Resolve stereochemistry using SHELX for crystal structure refinement (if single crystals form) .

How can computational modeling predict fluorination regioselectivity, and how do results align with experimental data?

Q. Advanced

- DFT calculations : Use software like Gaussian or ORCA to model transition states and Gibbs free energy barriers for fluorination pathways. Compare predicted regioselectivity (e.g., 6,8 vs. 1,3 positions) with experimental HPLC/GC-MS outcomes .

- Contradictions : Discrepancies may arise from solvent effects or kinetic vs. thermodynamic control. MD simulations (AMBER) can model solvent interactions .

What protocols ensure stability and proper storage of this compound?

Q. Basic

- Storage : Protect from light (amber vials) at -20°C under inert gas. Solubility in DCM or THF (10–50 mg/mL) minimizes degradation .

- Stability assays : Monitor via periodic NMR/HPLC over 6–12 months. Hydrolysis of the ester group (e.g., in humid conditions) is a key degradation pathway .

What challenges arise in achieving enantiomeric purity for the fluoropropanoate moiety, and what resolution methods are effective?

Q. Advanced

- Challenges : Racemization during synthesis due to the α-fluorine’s electronegativity.

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/iPrOH or asymmetric synthesis via organocatalysts (e.g., cinchona alkaloids) .

- Dynamic kinetic resolution : Employ enzymes like lipases (e.g., Candida antarctica) to favor one enantiomer .

How does the compound interact with biological targets, and what assays validate its bioactivity?

Q. Advanced

- Target identification : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cytochrome P450 or kinases.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines. Fluorine’s role in enhancing membrane permeability can be quantified via logP measurements .

What impurity profiling methods are recommended for batch consistency?

Q. Basic

- EP/Pharm. standards : Use reference materials (e.g., EP Impurity L) for HPLC calibration. Detect residual solvents (GC-MS) and hydrolyzed byproducts (e.g., free carboxylic acid) .

- Limit tests : Set thresholds for heavy metals (ICP-MS) and fluorinated impurities (²⁰% ¹⁹F NMR integration) .

How does the compound’s photostability impact its applicability in optoelectronic materials?

Q. Advanced

- UV-Vis studies : Measure λmax shifts under UV exposure to assess π→π* transitions in the phenanthrene core.

- Quantum yield : Fluorine’s electron-withdrawing effects may enhance fluorescence, tested via fluorimetry .

What safety precautions are critical during handling?

Q. Basic

- PPE : Use nitrile gloves, fume hoods, and eye protection.

- Waste disposal : Neutralize acidic byproducts (e.g., HF) with CaCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.